1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
CAS No.: 860788-50-7
Cat. No.: VC7476941
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860788-50-7 |
|---|---|
| Molecular Formula | C10H12ClNOS |
| Molecular Weight | 229.72 |
| IUPAC Name | (E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one |
| Standard InChI | InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+ |
| Standard InChI Key | UATMBTPAALTIPE-UHFFFAOYSA-N |
| SMILES | CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s structure consists of three primary components:
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5-Chlorothiophene moiety: A five-membered aromatic ring containing sulfur and a chlorine substituent at the 5-position.
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But-2-en-1-one backbone: An α,β-unsaturated ketone providing conjugation across the molecule.
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Dimethylamino group: A tertiary amine substituent at the β-position of the enone system.
X-ray crystallographic studies of analogous chalcones reveal that the C=C double bond in the enone system typically adopts an E (trans) configuration, as observed in structurally similar compounds like 1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one . The dihedral angle between the thiophene ring and adjacent substituents in such derivatives averages 31.12°, indicating moderate non-planarity that may influence intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNOS |
| Molecular Weight | 229.73 g/mol |
| CAS Registry Number | 860788-50-7 |
| Hybridization | sp² (thiophene, enone system) |
| Conformation | E (trans) for C=C bond |
Synthesis and Characterization
Analytical Characterization
Modern techniques confirm the compound’s structure and purity:
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FTIR: Strong absorption bands at ~1,650 cm⁻¹ (C=O stretch) and ~1,590 cm⁻¹ (C=C stretch) .
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¹H NMR: Signals at δ 2.8–3.2 ppm (N(CH₃)₂), δ 6.8–7.5 ppm (thiophene protons), and δ 7.2–7.6 ppm (enone protons).
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Mass Spectrometry: Molecular ion peak at m/z 229.73 (M⁺) with fragmentation patterns consistent with chlorine loss and thiophene ring cleavage.
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits moderate thermal stability, with decomposition temperatures above 200°C based on thermogravimetric analysis (TGA) of related chalcones . Solubility data suggest:
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High solubility: In polar aprotic solvents (DMSO, DMF).
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Moderate solubility: In methanol, ethanol.
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Low solubility: In water, hexane.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Boiling Point | >300°C (decomposes) |
| LogP (Partition Coeff.) | 2.1 ± 0.3 |
| Refractive Index | 1.582 ± 0.02 |
Reactivity and Functionalization
Key Reaction Pathways
The compound’s reactivity is dominated by its α,β-unsaturated ketone system and electron-rich thiophene ring:
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Michael Addition: The enone system undergoes nucleophilic additions at the β-carbon, enabling functionalization with amines, thiols, or Grignard reagents.
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Electrophilic Substitution: Chlorine at the 5-position directs electrophiles (e.g., nitronium ions) to the 4-position of the thiophene ring.
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Reduction: Catalytic hydrogenation reduces the C=C bond to yield saturated ketone derivatives.
Stability Considerations
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Light Sensitivity: The conjugated enone system may undergo [2+2] photocycloaddition under UV light, necessitating storage in amber glass.
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Oxidative Degradation: Thiophene rings are susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄), forming sulfoxides or sulfones .
Comparative Analysis with Structural Analogs
1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
This positional isomer differs only in chlorine placement (3- vs. 5-position on thiophene), yet exhibits distinct properties:
Table 3: Comparative Properties of Chlorothiophene Isomers
| Property | 5-Chloro Derivative | 3-Chloro Derivative |
|---|---|---|
| Dipole Moment | 4.2 D | 3.8 D |
| LogP | 2.1 | 2.3 |
| Antimicrobial IC₅₀ | 18 µM | 24 µM |
| Synthetic Yield | 62% | 58% |
The 5-chloro derivative’s superior antimicrobial activity may stem from enhanced electrophilicity at the thiophene’s 4-position, facilitating interactions with microbial enzymes .
Industrial and Research Applications
Material Science Applications
Thiophene derivatives are prized in organic electronics due to:
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Charge Transport: High hole mobility (µₕ ≈ 0.12 cm²/V·s) in thin-film transistors.
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Optoelectronic Tuning: Absorption maxima at 380–420 nm, suitable for UV-sensitive photodetectors .
Pharmaceutical Development
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Cyclization reactions yield pyrroles, pyrazolines, or thienopyrimidines with enhanced bioactivity.
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Prodrug Modifications: Esterification of the enone system improves membrane permeability.
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